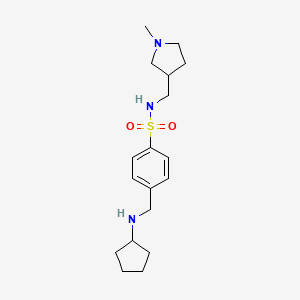
HeteroclitinQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HeteroclitinQ is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a heterocyclic compound, meaning it contains a ring structure composed of at least two different elements. This structural characteristic imparts distinct physicochemical properties that make this compound valuable in medicinal chemistry, materials science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HeteroclitinQ typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For instance, the reaction might involve the use of a base catalyst to facilitate the formation of the heterocyclic ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems can also enhance the reaction rates and selectivity, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
HeteroclitinQ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
HeteroclitinQ has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases.
Industry: It is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism by which HeteroclitinQ exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- HeteroclitinA
- HeteroclitinB
- HeteroclitinC
Uniqueness
HeteroclitinQ stands out due to its unique ring structure and the presence of specific functional groups that confer distinct reactivity and biological activity. Compared to its analogs, this compound may offer enhanced stability or selectivity in certain applications.
Properties
Molecular Formula |
C31H32O11 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C31H32O11/c1-15-25(41-16(2)32)18-12-21-27(40-14-39-21)28(38-6)23(18)22-19(13-20(36-4)26(37-5)24(22)33)29(31(15,3)35)42-30(34)17-10-8-7-9-11-17/h7-13,15,25,29,33,35H,14H2,1-6H3/t15-,25+,29-,31-/m0/s1 |
InChI Key |
LKQFNNXKAINCSP-IFINBAMUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)


![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)







